11-cis-Retinoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

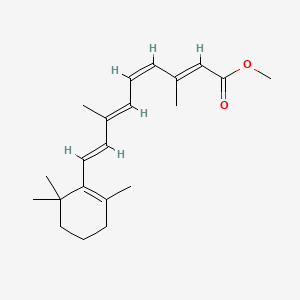

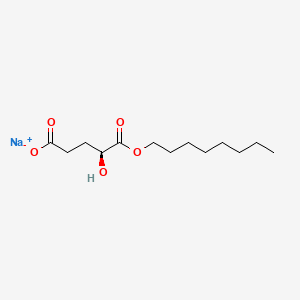

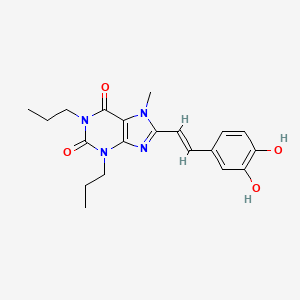

“11-cis-Retinoic Acid Methyl Ester” is a derivative of vitamin A . It is a vital metabolite that plays a prominent role in embryological advancement and cellular differentiation . The molecular formula of “11-cis-Retinoic Acid Methyl Ester” is C21H30O2 .

Synthesis Analysis

The synthesis of “11-cis-Retinoic Acid Methyl Ester” involves the enzyme multifunctional acyltransferase (MFAT), which has been identified as the 11-cis-specific retinyl-ester synthase in retinal Müller cells . MFAT exhibits much higher catalytic efficiency as a synthase of 11-cis-retinyl esters versus other retinyl-ester isomers .Molecular Structure Analysis

The molecular structure of “11-cis-Retinoic Acid Methyl Ester” can be represented by the IUPAC Standard InChI: InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ .Chemical Reactions Analysis

The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE). 11-cis-Retinal is coupled to opsins in both rod and cone photoreceptor cells and is photo-isomerized to all-trans-retinal by light .Physical And Chemical Properties Analysis

The molecular weight of “11-cis-Retinoic Acid Methyl Ester” is 314.4617 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications

Visual Function and Retinoid Metabolism

Role in Vision and Retinoid Metabolism 11-cis-Retinoic Acid Methyl Ester, through its derivative 11-cis-retinal, serves as the chromophore in visual pigments. This chromophore plays a crucial role in the phototransduction process, where light is converted into electrical signals by the retina. The metabolism of 11-cis-retinal and its esters is integral to the visual cycle, ensuring continuous regeneration of the visual pigment rhodopsin, essential for vision in low-light conditions. The process involves a series of enzymatic reactions that convert dietary vitamin A into 11-cis-retinal, highlighting the importance of retinoid metabolism in maintaining visual function and health (Lidén & Eriksson, 2006).

Enzymatic Activities and Retinoid Cycling Research has illuminated the role of various enzymes in the conversion of retinol into its active derivatives, including the isomerization and oxidation of retinol to produce 11-cis-retinal. These enzymatic activities are critical for the biosynthesis of the visual chromophore and the regulation of gene expression through retinoid signaling pathways. The identification and characterization of retinol dehydrogenases and other enzymes involved in retinoid metabolism provide insights into the complex mechanisms that support vision and retinoid homeostasis (Driessen et al., 2000).

Therapeutic Applications

Retinal Degenerative Diseases The understanding of retinoid metabolism and the visual cycle has paved the way for exploring therapeutic strategies for retinal degenerative diseases. By manipulating the visual cycle and retinoid metabolism, researchers aim to develop treatments that can slow the progression of diseases like retinitis pigmentosa and age-related macular degeneration. These strategies may involve the modulation of enzyme activities or the use of retinoid derivatives to replenish or mimic the function of visual chromophores (Perusek & Maeda, 2013).

Safety And Hazards

Future Directions

Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . Future directions include the exploration of the ways of targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

properties

IUPAC Name |

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-JIWRVPIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858369 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-cis-Retinoic Acid Methyl Ester | |

CAS RN |

25428-67-5 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)